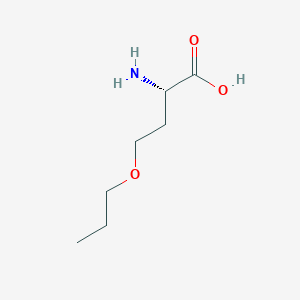
(2S)-2-amino-4-propoxybutanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2S)-2-amino-4-propoxybutanoic acid is a derivative of L-homoserine, an important intermediate in the biosynthesis of essential amino acids such as L-methionine and L-threonine . This compound is characterized by the presence of a propyl group attached to the hydroxyl group of L-homoserine, making it a unique and functionally rich intermediate that can be transformed into numerous chiral compounds .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-2-amino-4-propoxybutanoic acid typically involves the esterification of L-homoserine with propanol. This reaction is catalyzed by acidic or basic conditions, depending on the desired yield and purity . The reaction can be represented as follows:
L-homoserine+propanol→this compound+water
Industrial Production Methods
Industrial production of this compound often employs biocatalytic methods using engineered strains of Escherichia coli. These strains are designed to overproduce L-homoserine, which is then chemically modified to produce this compound . This method is advantageous due to its high yield and environmentally friendly nature.
Análisis De Reacciones Químicas
Types of Reactions
(2S)-2-amino-4-propoxybutanoic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The carboxyl group can be reduced to form an alcohol.
Substitution: The propyl group can be substituted with other alkyl or functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate (KMnO4), Chromium trioxide (CrO3)
Reducing agents: Sodium borohydride (NaBH4), Lithium aluminum hydride (LiAlH4)
Substituting agents: Alkyl halides, Grignard reagents
Major Products
The major products formed from these reactions include various derivatives of this compound, such as ketones, alcohols, and substituted amino acids .
Aplicaciones Científicas De Investigación
(2S)-2-amino-4-propoxybutanoic acid has a wide range of applications in scientific research:
Chemistry: Used as a chiral building block for the synthesis of complex molecules.
Biology: Studied for its role in metabolic pathways and enzyme interactions.
Medicine: Investigated for its potential therapeutic effects and as a precursor for drug synthesis.
Industry: Utilized in the production of biodegradable plastics and other environmentally friendly materials
Mecanismo De Acción
The mechanism of action of (2S)-2-amino-4-propoxybutanoic acid involves its interaction with various enzymes and metabolic pathways. It acts as a substrate for enzymes such as homoserine dehydrogenase and homoserine kinase, which catalyze its conversion into other biologically active compounds . These interactions are crucial for its role in the biosynthesis of essential amino acids and other metabolic processes .
Comparación Con Compuestos Similares
Similar Compounds
L-Homoserine: The parent compound, involved in the biosynthesis of L-methionine and L-threonine.
O-Acetyl-L-homoserine: Another derivative of L-homoserine, used in similar biochemical pathways.
N-Acyl-L-homoserine lactones: Compounds involved in bacterial quorum sensing
Uniqueness
(2S)-2-amino-4-propoxybutanoic acid is unique due to the presence of the propyl group, which imparts distinct chemical properties and reactivity. This makes it a valuable intermediate for the synthesis of specialized compounds and materials .
Propiedades
Número CAS |
18312-28-2 |
|---|---|
Fórmula molecular |
C7H15NO3 |
Peso molecular |
161.2 g/mol |
Nombre IUPAC |
(2S)-2-amino-4-propoxybutanoic acid |
InChI |
InChI=1S/C7H15NO3/c1-2-4-11-5-3-6(8)7(9)10/h6H,2-5,8H2,1H3,(H,9,10)/t6-/m0/s1 |
Clave InChI |
XZHHXWIVPJZZES-LURJTMIESA-N |
SMILES |
CCCOCCC(C(=O)O)N |
SMILES isomérico |
CCCOCC[C@@H](C(=O)O)N |
SMILES canónico |
CCCOCCC(C(=O)O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















